molecular formula C20H24O7 B13861023 [1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate

[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate

Cat. No.: B13861023
M. Wt: 376.4 g/mol
InChI Key: GFMYIOGFYYHKLA-UHFFFAOYSA-N
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Description

Angelol B is a bioactive coumarin compound isolated from the roots of Angelica pubescens, a traditional Chinese medicinal herb. It is known for its significant anti-inflammatory activity and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angelol B involves several steps, starting from the extraction of the compound from the roots of Angelica pubescens. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the bioactive constituents. The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of Angelol B is less common due to its natural abundance in Angelica pubescens. large-scale extraction and purification processes can be employed to obtain significant quantities of the compound for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Angelol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to study its chemical properties .

Common Reagents and Conditions

Common reagents used in the reactions involving Angelol B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Angelol B depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Angelol B involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). This inhibition reduces the inflammatory response and alleviates symptoms associated with inflammation .

Properties

IUPAC Name

[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYIOGFYYHKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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